Superior Potency Against Wild-Type HIV-1 Compared to 2′,3′-Dideoxyadenosine (ddAdo)
In a direct head-to-head comparison of anti-HIV-1 activity in MT-4 cells, 3′-azido-2′,3′-dideoxyguanosine (AzddGuo) demonstrated a 50% effective dose (ED50) of 1.4 μM for inhibiting HIV-induced cytopathogenicity. This represents a 4.6-fold increase in potency relative to the closely related purine analog 2′,3′-dideoxyadenosine (ddAdo), which exhibited an ED50 of 6.4 μM in the same assay [1]. This quantitative difference establishes AzddGuo as a significantly more potent agent against wild-type virus in this experimental system.
| Evidence Dimension | Antiviral Potency (ED50) |
|---|---|
| Target Compound Data | 1.4 μM |
| Comparator Or Baseline | 2′,3′-dideoxyadenosine (ddAdo): 6.4 μM |
| Quantified Difference | 4.6-fold more potent |
| Conditions | Inhibition of HIV-induced cytopathogenicity in MT-4 cells |
Why This Matters
This 4.6-fold potency advantage over a closely related purine analog demonstrates a clear, quantifiable basis for selecting 3′-azido-ddG over ddAdo in wild-type HIV-1 inhibition studies.
- [1] Baba, M., Pauwels, R., Balzarini, J., Herdewijn, P., & De Clercq, E. (1987). Selective inhibition of human immunodeficiency virus (HIV) by 3′-azido-2′,3′-dideoxyguanosine in vitro. Biochemical and Biophysical Research Communications, 145(3), 1080-1086. View Source
